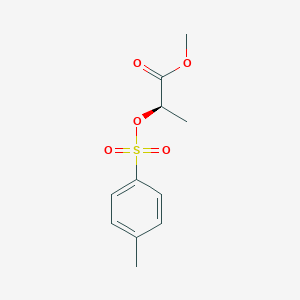

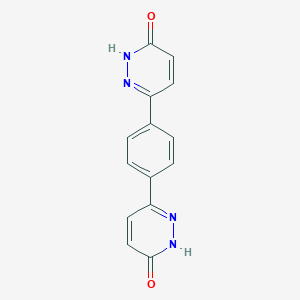

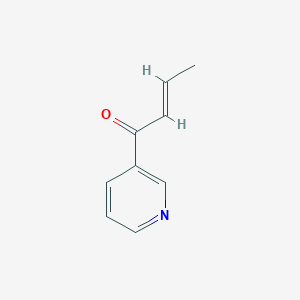

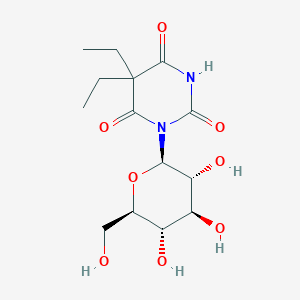

![molecular formula C8H7NO B024747 3-Methylfuro[3,2-b]pyridine CAS No. 107096-11-7](/img/structure/B24747.png)

3-Methylfuro[3,2-b]pyridine

説明

“3-Methylfuro[3,2-b]pyridine” is a chemical compound . It is a white to yellow solid . It is also known as a 2- and 3-methyl derivative of furo[3,2-b]pyridine .

Synthesis Analysis

The synthesis of “3-Methylfuro[3,2-b]pyridine” has been described in several studies. The hydroxy ester was O-alkylated with ethyl bromoacetate or ethyl 2-bromopropionate to give the diester . Cyclization of the compound afforded ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate, which in turn was hydrolyzed and decarboxylated to give furo[3,2-b]pyridin-3-(2H)-one . The cyclization of the bromoacetylpyridone by the action of silver oxide in methanol gave 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine, which was reduced to 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine with lithium aluminum hydride in dimethoxyethane .

Molecular Structure Analysis

The molecular formula of “3-Methylfuro[3,2-b]pyridine” is C8H7NO . The molecular weight is 133.147 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Methylfuro[3,2-b]pyridine” include O-alkylation, cyclization, hydrolysis, decarboxylation, and reduction . The ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methylfuro[3,2-b]pyridine” include a white to yellow solid physical form . The predicted density is 1.380±0.06 g/cm3 at 20 °C and 760 Torr .

科学的研究の応用

Synthesis Methods and Derivatives : Several studies have developed methods for synthesizing "3-Methylfuro[3,2-b]pyridine" and its derivatives. These methods offer potential applications in pharmaceutical and biotechnology industries due to their simplicity and efficiency. For example, Morita and Shiotani (1986) presented a simple synthesis method from ethyl 3-hydroxyisonicotinate (Morita & Shiotani, 1986). Another study by Shiotani and Morita (1986) also provided a convenient synthesis of furo[3,2-b]pyridine and its derivatives (Shiotani & Morita, 1986).

Photochemical Behavior : Jones and Phipps (1975) investigated the photochemical behavior of some furo- and pyrrolo-[3,2-b]pyridin-2-ones, which leads to dimeric products and electrocyclic ring opening (Jones & Phipps, 1975).

Polyfunctionalized Derivatives : Jasselin-Hinschberger et al. (2013) presented a procedure for successive regioselective lithiations/electrophilic trapping of furo[3,2-b]pyridines, leading to polyfunctionalized derivatives in good overall yields (Jasselin-Hinschberger et al., 2013).

Preparation Methods : A general method for the preparation of 2,3,5-trisubstituted-furo[3,2-b]pyridines was demonstrated by Mathes and Filla (2003), including the synthesis of selective 5-HT1F receptor agonists (Mathes & Filla, 2003).

Building Blocks for Organic Compounds : Bencková and Krutošíková (1999) synthesized 5-Aminofuro[3,2-c]pyridinium tosylates and substituted Furo[3,2-c]pyridine N-oxides, which can be used as building blocks for various organic compounds (Bencková & Krutošíková, 1999).

Molecular Structure Studies : Studies have also focused on the molecular structure and properties of compounds involving furo[3,2-b]pyridine. For example, Kaigorodova et al. (2004) studied the alkylation of 3-cyano-4-methoxymethyl-6-methyl-2(1H)-pyridone by active halomethylene compounds (Kaigorodova et al., 2004).

Magnetic Properties : Baran et al. (2005) explored the structural characterization, spectral, and magnetic properties of isothiocyanate nickel(II) complexes with furopyridine derivatives (Baran et al., 2005).

将来の方向性

The future directions for “3-Methylfuro[3,2-b]pyridine” could involve further exploration of its potential as a scaffold for potent and highly selective kinase inhibitors and modulators of the Hedgehog signaling pathway . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

特性

IUPAC Name |

3-methylfuro[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODAEGCLBQIRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577825 | |

| Record name | 3-Methylfuro[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylfuro[3,2-b]pyridine | |

CAS RN |

107096-11-7 | |

| Record name | 3-Methylfuro[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。